molecular formula C14H17NO4 B6358506 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester CAS No. 1514409-18-7

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester

Cat. No.: B6358506
CAS No.: 1514409-18-7
M. Wt: 263.29 g/mol
InChI Key: KBCIWNARLUCFQA-UHFFFAOYSA-N
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Description

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a dioxo-butyric acid ester moiety

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-19-14(18)13(17)9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCIWNARLUCFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dimethylamino-phenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine under reducing conditions to form 4-(dimethylamino)aniline.

    Coupling with a Dioxo-butyric Acid Derivative: The intermediate is then coupled with a suitable dioxo-butyric acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the ester moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid ethyl ester: Similar structure but lacks the dioxo-butyric acid moiety.

    4-(4-Dimethylamino-phenyl)-2,4-dioxo-pentanoic acid ethyl ester: Similar structure with an additional carbon in the dioxo-butyric acid chain.

    4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the dioxo-butyric acid ester moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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